molecular formula C15H12Cl2F3N3O3S B11401743 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11401743
M. Wt: 442.2 g/mol
InChI Key: RHSGFFVKOPZBHH-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Reactants in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C15H12Cl2F3N3O3S

Molecular Weight

442.2 g/mol

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H12Cl2F3N3O3S/c1-2-5-27(25,26)14-21-7-10(17)12(23-14)13(24)22-11-6-8(15(18,19)20)3-4-9(11)16/h3-4,6-7H,2,5H2,1H3,(H,22,24)

InChI Key

RHSGFFVKOPZBHH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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